N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide, with the Chemical Abstracts Service number 1197811-72-5, is a synthetic compound that has garnered interest for its potential applications in medicinal chemistry. The molecular formula of this compound is and it features a complex structure that includes fluorinated phenyl groups and hydroxybenzyl moieties, which may contribute to its biological activity.
This compound is classified under the category of amides, specifically as a derivative of pentanamide. It is synthesized primarily for research purposes and is available from various chemical suppliers for laboratory use. The compound's structure suggests it may possess properties relevant to pharmaceutical applications, particularly in the development of inhibitors or therapeutic agents.
The synthesis of N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide typically involves multi-step organic reactions. While specific procedures may vary among laboratories, the general approach includes:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the structure of intermediates and final products.
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide can undergo various chemical reactions typical of amides and aromatic compounds:
These reactions allow for further derivatization of the compound, expanding its utility in research.
The mechanism of action for N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide is not fully elucidated but may involve interaction with biological targets such as enzymes or receptors. The presence of fluorinated phenyl groups could enhance binding affinity due to increased lipophilicity or specific interactions with hydrophobic pockets in target proteins.
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide has potential applications in:
This compound represents an interesting area of study within organic chemistry and pharmacology, warranting further investigation into its properties and potential applications in various scientific fields.
N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide (CAS 1197811-72-5) is a structurally defined process-related impurity arising during the synthesis of ezetimibe, a potent cholesterol absorption inhibitor. This impurity consistently appears in final ezetimibe drug substances at levels of 0.05–0.15% as detected by reverse-phase HPLC methods, necessitating strict analytical monitoring to comply with ICH guidelines for unknown impurities (threshold: <0.10%) [3]. Its formation is intrinsically linked to incomplete reactions or side reactions during the synthetic pathway, particularly during the late-stage debenzylation step intended to unveil a critical phenolic hydroxyl group [7]. The stereochemistry of this impurity—specifically the (2R,5S) configuration—is well-established and mirrors that of the parent drug, underscoring its origin in stereospecific synthetic steps [2] . Pharmacopeial standards mandate rigorous control of such impurities, and this compound is commercially available as a certified reference material (purity: >95%) for analytical calibration and method validation [8].
Table 1: Analytical Characterization of the Impurity in Ezetimibe
Property | Method | Value/Specification | Significance |
---|---|---|---|
HPLC Retention | Gradient RP-HPLC (C8 column) | Relative Retention Time: ~1.2 | Distinguishes from ezetimibe (RRT 1.0) |
Detection Level | Validated RP-HPLC | 0.05–0.15% | Exceeds ICH identification threshold (0.10%) |
Molecular Weight | LC-MS | 411.44 g/mol ([M+H]+) | Confirms molecular formula C₂₄H₂₃F₂NO₃ |
Reference Standard Purity | Certificate of Analysis | >95% (HPLC) | Ensures accurate quantification |
The formation of this impurity occurs predominantly during the oxidative debenzylation of a key ezetimibe precursor, Ezetimibe keto-acid, using reagents like manganese dioxide (MnO₂) or hydrogen peroxide (H₂O₂) [7]. Mechanistically, the intended transformation involves the cleavage of a benzyl ether to yield a phenolic hydroxyl group. However, competitive side reactions occur due to:
Protecting group strategies are critical to suppress impurity generation. The tertiary alcohol at C5 typically requires robust protection (e.g., tert-butyldimethylsilyl ether), while the benzylic primary alcohol is protected as a benzyl ether. The orthogonality of these groups allows sequential deprotection—silyl groups are cleaved with fluoride, benzyl groups via hydrogenolysis—minimizing side reactions [4]. Nevertheless, the inherent instability of intermediates necessitates precise control of reaction parameters (temperature, stoichiometry, catalyst loading) to limit impurity yields below 0.15% [3] [7].
Table 2: Reagents and Conditions Impacting Impurity Formation During Debenzylation
Oxidant/Condition | Temperature | Impurity Yield | Key Side Reaction |
---|---|---|---|
MnO₂ (5 equiv) | 25–30°C | 0.12–0.15% | Decarboxylation of keto-acid intermediate |
H₂O₂/AcOH | 40–45°C | 0.08–0.10% | Peroxy-acid formation and rearrangement |
Catalytic Hydrogenation | 50 psi H₂ | <0.05% | Competitive reduction of fluorophenyl groups |
DDQ | 0°C | 0.05–0.08% | Charge-transfer complex formation |
This impurity exemplifies the structural and functional significance of bis-(4-fluorophenyl) motifs in medicinal chemistry. Fluorine atoms enhance metabolic stability, membrane permeability, and target binding affinity via electrostatic interactions. The compound’s core structure features two distinct pharmacophores:
Structurally analogous bioactive molecules highlight the impurity’s relevance:
The impurity’s structural features—tertiary alcohol, amide linkage, and fluorinated aromatics—align with modern drug design principles aimed at optimizing pharmacokinetic properties. However, its bioactivity remains unconfirmed due to the absence of targeted studies. Its consistent detection underscores the synthetic challenges in manufacturing complex fluorinated pharmaceuticals where minor structural deviations create persistent impurities [4] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7